REACTION_SMILES
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[CH2:12]([B:13]([CH2:14][CH3:21])[c:15]1[cH:16][n:17][cH:18][cH:19][cH:20]1)[CH3:22].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH3:11])[cH:6][cH:7][c:8]([Br:10])[cH:9]1.[Na+:23].[Na+:24].[O-:25][C:26](=[O:27])[O-:28].[O:29]1[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1.[OH2:35]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH3:11])[cH:6][cH:7][c:8](-[c:15]2[cH:16][n:17][cH:18][cH:19][cH:20]2)[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCB(CC)c1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(Br)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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Cc1ccc(-c2cccnc2)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |